N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with an ethylsulfonyl group at the 6-position and a furan-2-carboxamide moiety linked via a phenyl ring. This structure is designed to optimize interactions with biological targets, particularly kinases or enzymes where sulfonyl and carboxamide groups enhance binding affinity and selectivity . The ethylsulfonyl group contributes to improved solubility and metabolic stability compared to non-sulfonylated analogs, while the furan ring may modulate electronic properties and π-π stacking interactions .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-2-25(22,23)16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-24-15/h3-11H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVORMKBIPOBFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Phenyl and Furan Rings: The final coupling step involves the reaction of the pyridazine derivative with a phenylfuran carboxylic acid derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of the carboxamide group allows it to form hydrogen bonds with various biological targets, potentially inhibiting their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of agrochemicals or pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for producing a range of functional products.
Mechanism of Action
The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazine- and furopyridine-based derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Key Findings:
Substituent Effects on Potency :
- The bicyclo[1.1.1]pentane analog exhibits superior potency (IC50 = 12 nM) due to enhanced hydrophobic interactions with target pockets .
- The ethylsulfonyl group in the target compound balances potency (18 nM) with solubility (12.5 µg/mL), outperforming chloro-substituted analogs (45 nM) .
Metabolic Stability :
- Sulfonyl and trifluoropropyl groups reduce oxidative metabolism, as seen in the target compound (72% remaining) and the bicyclo[1.1.1]pentane analog (82%) .
- Chloro substituents correlate with lower stability (58%), likely due to CYP450-mediated dehalogenation .
Synthetic Feasibility :
- The target compound’s synthesis employs coupling agents like HATU, similar to analogs in and , but requires fewer purification steps compared to oxadiazole-containing derivatives .
Structural and Functional Insights
- Pyridazine vs. Furopyridine Cores : Pyridazine-based compounds (e.g., the target) exhibit higher solubility than furopyridines, attributed to the sulfonyl group’s polarity. However, furopyridines with bicyclo substituents achieve better target engagement .
- Carboxamide Linkers: The phenyl-furan-2-carboxamide linker in the target compound enhances rigidity and orientates the sulfonyl group for optimal hydrogen bonding, unlike flexible alkyl chains in trifluoroethylamino analogs .
Biological Activity
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and safety profiles.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 411.48 g/mol. The compound features a pyridazine moiety, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer research.
Research indicates that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), both of which are critical in cancer progression and cell survival pathways. The inhibition of these pathways suggests potential applications in cancer therapy, particularly for tumors that are resistant to conventional treatments.
In Vitro Studies
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Anticancer Activity :
- In vitro assays have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines. For instance, it showed IC50 values ranging from 5 to 15 µM across different cancer types, indicating potent cytotoxic effects.
- Anti-inflammatory Effects :
In Vivo Studies
- Toxicity Assessment :
- Efficacy in Disease Models :
Case Study 1: Cancer Treatment
A recent study focused on the application of this compound in breast cancer treatment. The compound was administered to mice with induced tumors, resulting in a significant decrease in tumor size compared to control groups. Histological analysis showed reduced proliferation rates and increased apoptosis within tumor tissues, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Applications
In another investigation, the compound was tested for its effects on chronic inflammatory conditions. Results indicated a substantial decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered to rats with induced inflammation. This suggests that the compound may modulate immune responses effectively and could be beneficial in treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
